3-Methyl-4-(1-methylethyl)-2-thiazolidinethione

Hydrogen bonding Aggregation Physicochemical property

3-Methyl-4-(1-methylethyl)-2-thiazolidinethione (CAS 42163-76-8; IUPAC: 4-isopropyl-3-methyl-1,3-thiazolidine-2-thione) is a doubly substituted thiazolidinethione heterocycle bearing an N-methyl group at position 3 and an isopropyl group at position 4 of the five-membered ring. Its molecular formula C₇H₁₃NS₂ (MW 175.31 g·mol⁻¹) places it structurally between the simpler N-methyl analog 3-methyl-2-thiazolidinethione (MTT, C₄H₇NS₂, MW 133.24) and the N-acyl-4-isopropyl-thiazolidinethione chiral auxiliaries widely employed in asymmetric synthesis.

Molecular Formula C7H13NS2
Molecular Weight 175.3 g/mol
CAS No. 42163-76-8
Cat. No. B13738736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(1-methylethyl)-2-thiazolidinethione
CAS42163-76-8
Molecular FormulaC7H13NS2
Molecular Weight175.3 g/mol
Structural Identifiers
SMILESCC(C)C1CSC(=S)N1C
InChIInChI=1S/C7H13NS2/c1-5(2)6-4-10-7(9)8(6)3/h5-6H,4H2,1-3H3
InChIKeyKFTJHWUNOFFCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(1-methylethyl)-2-thiazolidinethione (CAS 42163-76-8): Physicochemical Baseline for Procurement Specification


3-Methyl-4-(1-methylethyl)-2-thiazolidinethione (CAS 42163-76-8; IUPAC: 4-isopropyl-3-methyl-1,3-thiazolidine-2-thione) is a doubly substituted thiazolidinethione heterocycle bearing an N-methyl group at position 3 and an isopropyl group at position 4 of the five-membered ring . Its molecular formula C₇H₁₃NS₂ (MW 175.31 g·mol⁻¹) places it structurally between the simpler N-methyl analog 3-methyl-2-thiazolidinethione (MTT, C₄H₇NS₂, MW 133.24) and the N-acyl-4-isopropyl-thiazolidinethione chiral auxiliaries widely employed in asymmetric synthesis [1]. The compound possesses zero hydrogen-bond donor sites (tertiary thioamide), distinguishing it from N–H-bearing thiazolidinethiones, and a calculated LogP of 1.91 that is markedly higher than MTT (LogP 0.48) but comparable to the N–H 4-isopropyl analog (LogP 1.96–2.33) .

Why 3-Methyl-4-(1-methylethyl)-2-thiazolidinethione Cannot Be Replaced by MTT or 4-Isopropylthiazolidine-2-thione


Compounds within the thiazolidinethione family exhibit steep structure–property relationships where substitution at either N3 or C4 alone is insufficient to recapitulate the combined steric, electronic, and pharmacokinetic-like profile of the 3-methyl-4-isopropyl derivative. The N–H analog (4-isopropylthiazolidine-2-thione, HBD = 1) can undergo thione–thiol tautomerism and participate in hydrogen-bond-mediated aggregation, whereas the N-methylated target compound (HBD = 0) eliminates these pathways, fundamentally altering solubility, metal-binding behavior, and reactivity . Conversely, MTT (3-methyl-2-thiazolidinethione, LogP 0.48) lacks the 4-isopropyl hydrophobic bulk, resulting in substantially lower lipophilicity and different partitioning behavior—critical factors in applications ranging from rubber vulcanization to corrosion inhibition where compatibility with non-polar matrices governs performance . Simply interchanging these analogs without accounting for these orthogonal structural features risks compromised activity, altered selectivity, or formulation incompatibility [1].

Quantitative Differentiation Evidence for 3-Methyl-4-(1-methylethyl)-2-thiazolidinethione vs. Closest Analogs


Hydrogen-Bond Donor Count: N-Methylation Eliminates N–H-Mediated Aggregation vs. 4-Isopropylthiazolidine-2-thione

The target compound bears a tertiary thioamide (N–CH₃) and therefore has zero hydrogen-bond donor (HBD) sites. In contrast, 4-isopropylthiazolidine-2-thione (CAS 76186-04-4) retains a secondary thioamide (N–H) with one HBD . This structural difference precludes intermolecular N–H···S=C hydrogen bonding and blocks thione–thiol tautomerism, which is documented for N–H thiazolidinethiones and contributes to variable aggregation behavior in solution [1]. The absence of HBD is also reflected in a modestly lower polar surface area (PSA 60.63 vs. 69.42 Ų for the N–H analog), consistent with reduced capacity for polar interactions [2].

Hydrogen bonding Aggregation Physicochemical property Thione-thiol tautomerism

Lipophilicity Tuning: Intermediate LogP (1.91) Bridges the Gap Between MTT and N–H 4-Isopropylthiazolidinethione

The calculated LogP of 3-methyl-4-(1-methylethyl)-2-thiazolidinethione is 1.91, positioning it between the substantially more hydrophilic MTT (LogP 0.48) and the slightly more lipophilic N–H 4-isopropylthiazolidine-2-thione (reported LogP range 1.96–2.33 across multiple databases) [1][2]. This intermediate lipophilicity arises from the balanced contributions of the lipophilic isopropyl group (+π) and the modest polarity of the thioamide moiety. The 3–4 fold higher LogP relative to MTT predicts significantly enhanced partitioning into hydrophobic matrices such as rubber polymers or organic coatings, while avoiding the excessive lipophilicity that could limit formulation flexibility .

Lipophilicity LogP Partition coefficient Drug-like property

Antifungal Activity: The 4-Isopropyl Scaffold Confers Sub-10 μg/mL Potency Against Botrytis cinerea and Gibberella zeae

A systematic structure–activity relationship (SAR) study of 1,3-thiazolidine-2-thione derivatives demonstrated that 4-isopropyl substitution is a key determinant of antifungal potency. The N-propionyl derivative of 4-isopropylthiazolidine-2-thione (the direct N-acyl analog of the N–H form of the target scaffold) exhibited IC₅₀ values of 3.7 μg/mL against Botrytis cinerea and 6.5 μg/mL against Gibberella zeae [1]. The SAR analysis explicitly identifies that N-acyl substitution combined with 4-alkyl substitution enhances antifungal activity, with the 4-isopropyl group providing optimal steric bulk. In contrast, unsubstituted or 4-unsubstituted thiazolidine-2-thiones showed substantially weaker activity, confirming that the 4-isopropyl moiety is not interchangeable with hydrogen or smaller alkyl groups [1]. Although the target compound bears an N-methyl rather than an N-acyl group, the shared 4-isopropyl thiazolidine-2-thione core scaffold is the pharmacophoric determinant of the observed potency [2].

Antifungal activity Structure-activity relationship Agricultural fungicide Botrytis cinerea

Vulcanization Accelerator Performance: N-Methyl-Thiazolidinethione Backbone Provides Scorch-Safe Cure vs. ETU (NA-22)

The N-methylthiazolidinethione scaffold (MTT, CAS 1908-87-8) is established as a low-toxicity replacement for ethylene thiourea (ETU, NA-22) in chloroprene rubber vulcanization. Comparative data from industrial technical specifications indicate that MTT maintains the favorable physical properties and aging resistance of NA-22-vulcanized chloroprene while improving scorch safety (processing safety) and operational handling, combined with a faster cure rate . The target compound (3-methyl-4-isopropylthiazolidine-2-thione) shares the same N-methylthiazolidinethione core with an additional 4-isopropyl substituent. The increased steric bulk at C4 may further modulate cure kinetics and crosslink density, providing a differentiated cure profile compared to MTT [1]. The N-methyl group also confers solubility advantages in rubber compounding: MTT is described as soluble in toluene and methanol with good dispersibility in rubber matrices [2].

Vulcanization Chloroprene rubber Scorch safety Accelerator

Corrosion Inhibition: N-Methyl-Thiazolidinethione Core Demonstrates Cathodic Inhibition on Carbon Steel in HCl

The N-methylthiazolidinethione substructure (MTT) has been quantitatively evaluated as a corrosion inhibitor for carbon steel in 1 mol/L HCl solution. Electrochemical studies established that MTT functions as a cathodic inhibitor, with inhibition efficiency increasing with concentration and decreasing with temperature. The adsorption follows a Langmuir isotherm model, indicating spontaneous chemisorption onto the steel surface [1]. MTT has also been reported to inhibit corrosion of magnesium oxide and bacterial growth (Staphylococcus aureus, Bacillus cereus, Clostridium perfringens) . The target compound incorporates both the N-methylthiazolidinethione core (providing the sulfur and nitrogen donor atoms for metal surface coordination) and the 4-isopropyl group, which may enhance film-forming properties through increased hydrophobicity (LogP 1.91 vs. 0.48 for MTT) [2].

Corrosion inhibition Carbon steel Acidic media Cathodic inhibitor

Procurement-Relevant Application Scenarios for 3-Methyl-4-(1-methylethyl)-2-thiazolidinethione (CAS 42163-76-8)


Antifungal Agrochemical Lead Optimization Targeting Botrytis cinerea and Gibberella zeae

The 4-isopropylthiazolidine-2-thione scaffold delivers sub-10 μg/mL IC₅₀ values against B. cinerea (3.7 μg/mL) and G. zeae (6.5 μg/mL), positioning this compound as a scaffold for agricultural fungicide development [1]. Researchers optimizing N3 substitution (methyl, acyl, or varied functional groups) while retaining the critical 4-isopropyl pharmacophore will require the N-methyl derivative (CAS 42163-76-8) as a key intermediate or comparator in SAR studies. Unlike the N–H or N-acyl precursors, the N-methyl variant provides a metabolically stable tertiary amide isostere that cannot undergo N-dealkylation or N-acyl hydrolysis, potentially extending the half-life of derived agrochemical candidates .

Chloroprene Rubber Accelerator with Modified Cure Kinetics and Enhanced Scorch Safety

MTT (3-methyl-2-thiazolidinethione) is industrially validated as a low-toxicity alternative to ETU (NA-22) for chloroprene rubber vulcanization, offering improved scorch safety and faster cure . The 4-isopropyl derivative (CAS 42163-76-8) is a logical next-generation candidate for rubber compounders seeking to further tune cure kinetics through steric modulation at C4. The compound's intermediate LogP (1.91 vs. 0.48 for MTT) predicts enhanced compatibility with non-polar rubber matrices (e.g., chloroprene, butyl rubber), potentially improving dispersibility and reducing blooming in finished rubber goods [2].

Acidic Corrosion Inhibitor for Carbon Steel with Hydrophobic Film-Forming Enhancement

The N-methylthiazolidinethione core is a proven cathodic corrosion inhibitor for carbon steel in HCl environments [3]. The addition of the 4-isopropyl substituent in the target compound increases LogP by approximately 1.4 units relative to MTT, which is expected to enhance the hydrophobicity and barrier properties of the adsorbed inhibitor film on metal surfaces. This compound is particularly relevant for formulators developing corrosion inhibitor packages for acid-pickling or oil-well acidizing operations, where prolonged protection under aggressive acidic and elevated-temperature conditions is required [3].

Thiazolidinethione Building Block for Asymmetric Synthesis Methodology Development

Thiazolidinethione chiral auxiliaries bearing a 4-isopropyl group are well-established in asymmetric synthesis, enabling aldol additions with diastereoselectivities of 97:3 to >99:1 and alkylations producing single diastereomers in good to high yields [4]. While the N-acyl versions (e.g., N-propionyl-4-isopropylthiazolidine-2-thione) are the direct reagents, the N-methyl derivative (CAS 42163-76-8) offers a distinct advantage as a non-hygroscopic, chemically stable storage form for the 4-isopropylthiazolidine scaffold. It can serve as a precursor for N-demethylation or transamidation to generate N-acyl chiral auxiliaries on demand, providing synthetic chemists with greater flexibility in auxiliary preparation [5].

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